molecular formula C7H13N3 B1275949 (1-Propyl-1H-imidazol-2-yl)methanamine CAS No. 886498-05-1

(1-Propyl-1H-imidazol-2-yl)methanamine

Cat. No.: B1275949
CAS No.: 886498-05-1
M. Wt: 139.2 g/mol
InChI Key: OMHPFEWBBUELID-UHFFFAOYSA-N
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Description

(1-Propyl-1H-imidazol-2-yl)methanamine is a chemical compound with the molecular formula C7H13N3 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Propyl-1H-imidazol-2-yl)methanamine typically involves the alkylation of imidazole derivatives. One common method is the reaction of 2-chloromethylimidazole with propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s purity. Techniques such as distillation, crystallization, and chromatography are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1-Propyl-1H-imidazol-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often occur in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

(1-Propyl-1H-imidazol-2-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound, which lacks the propyl and methanamine groups.

    2-Methylimidazole: A methyl-substituted derivative of imidazole.

    Histamine: A biologically active amine with an imidazole ring, involved in immune responses.

Uniqueness

(1-Propyl-1H-imidazol-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propyl group increases its hydrophobicity, while the methanamine group enhances its ability to form hydrogen bonds and interact with biological targets. These features make it a valuable compound for various research applications.

Properties

IUPAC Name

(1-propylimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-2-4-10-5-3-9-7(10)6-8/h3,5H,2,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHPFEWBBUELID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CN=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406434
Record name (1-propylimidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886498-05-1
Record name 1-Propyl-1H-imidazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886498-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-propylimidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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